molecular formula C8H8BrIO B2865035 4-(Bromomethyl)-1-iodo-2-methoxybenzene CAS No. 1379341-45-3

4-(Bromomethyl)-1-iodo-2-methoxybenzene

Cat. No. B2865035
CAS RN: 1379341-45-3
M. Wt: 326.959
InChI Key: LMOHPKJDALSETL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(Bromomethyl)-1-iodo-2-methoxybenzene” would depend on the conditions and reagents used. Bromomethyl and iodo groups are known to be reactive and can participate in various types of reactions . For instance, bromomethyl groups can undergo nucleophilic substitution reactions .

Scientific Research Applications

Comprehensive Analysis of 4-(Bromomethyl)-1-iodo-2-methoxybenzene Applications

Synthesis of Chelating Ligands

4-(Bromomethyl)-1-iodo-2-methoxybenzene: is utilized in the synthesis of ligands that contain a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . These ligands are crucial for creating complex molecules that can bind to metals, which is essential in catalysis and material science.

Preparation of Tetrazole Derivatives

This compound is instrumental in preparing 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting with 2H-tetrazole in the presence of potassium hydroxide . Tetrazole derivatives are significant in pharmaceuticals due to their bioisosteric similarity to carboxylic acid groups.

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 4-Iodo-3-methoxybenzyl bromide plays a role in constructing complex organic frameworks. This is particularly valuable in the development of new drugs and agrochemicals.

Material Chemistry

In material chemistry, this compound can be used to modify surfaces or create new materials with specific properties, such as conductivity or reactivity.

Biological Labeling

The reactivity of 4-(Bromomethyl)-1-iodo-2-methoxybenzene allows for its use in biological labeling. It can attach to biomolecules, aiding in the study of biological processes and the development of diagnostic tools.

Protein Manipulation and Modification

This compound’s ability to form covalent bonds with certain amino acids in proteins makes it a useful reagent for protein manipulation and modification. This has applications in biochemistry and molecular biology research.

Sensing Applications

The chemical structure of 4-Iodo-3-methoxybenzyl bromide lends itself to sensing applications. It can be used in the development of sensors for detecting various substances, which is important in environmental monitoring and diagnostics .

Mechanism of Action

properties

IUPAC Name

4-(bromomethyl)-1-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOHPKJDALSETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-iodo-2-methoxybenzene

CAS RN

1379341-45-3
Record name 4-Iodo-3-methoxybenzyl bromide
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